Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways and cellular functions .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
, compounds with similar structures have been known to influence various pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how it is absorbed into the body, distributed to various tissues, metabolized, and eventually excreted .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it could potentially influence various cellular processes, leading to changes in cell function .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate could be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Condensation Reactions: The carboxylate group can participate in condensation reactions with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Condensation Reactions: Catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazole derivatives, nitro compounds, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with enzymes and receptors in biological systems.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the bromophenyl group.
4-Bromophenylthiazole: Contains the bromophenyl group but lacks the amino and carboxylate groups.
Thiazole-5-carboxylate Derivatives: Compounds with similar carboxylate functionality but different substituents on the thiazole ring.
Uniqueness
Methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its ability to interact with biological targets, while the amino and carboxylate groups provide additional sites for chemical modification and interaction.
Properties
IUPAC Name |
methyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXDFXQLKZPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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